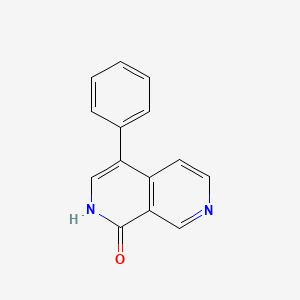

2,7-Naphthyridin-1(2H)-one, 4-phenyl-

Description

General Overview of Naphthyridines as Nitrogen-Containing Heterocyclic Systems

Naphthyridines are a class of heterocyclic compounds characterized by a bicyclic structure composed of two fused pyridine (B92270) rings. nih.govmdpi.com Also referred to as pyridopyridines, these aromatic systems are diazanaphthalenes, with six possible isomers depending on the position of the two nitrogen atoms in the rings. nih.govmdpi.com The isomeric forms are classified into two main groups: 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and 2,X-naphthyridines (where X can be 6 or 7). mdpi.com

The study of naphthyridines dates back to 1893, but it was not until 1927 that the first unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine, were synthesized. nih.gov The family of isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, and the isolation of 2,6-naphthyridine (B1209661) in 1965. mdpi.com

Naphthyridine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities. rsc.orgnih.gov They are considered "privileged structures" because their scaffold is found in numerous compounds with a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The reactivity of the naphthyridine system is similar to that of quinolines, allowing for various chemical modifications such as electrophilic and nucleophilic substitutions. nih.gov

Table 1: Isomers of Naphthyridine

| Isomer Name | Alternative Naming |

|---|---|

| 1,5-Naphthyridine | Pyrido[3,2-c]pyridine |

| 1,6-Naphthyridine | Pyrido[3,2-d]pyridine |

| 1,7-Naphthyridine | Pyrido[3,4-d]pyridine |

| 1,8-Naphthyridine | Pyrido[2,3-b]pyridine |

| 2,6-Naphthyridine | Pyrido[4,3-c]pyridine |

| 2,7-Naphthyridine | Pyrido[3,4-c]pyridine |

Significance of the 2,7-Naphthyridinone Moiety in Academic Inquiry

Within the broader family of naphthyridines, the 2,7-naphthyridine scaffold has attracted considerable attention from the scientific community. nih.gov Derivatives containing this core structure have been isolated from both plants and various marine organisms. nih.gov Academic and industrial research has demonstrated that compounds incorporating the 2,7-naphthyridine moiety exhibit a wide spectrum of biological activities. nih.gov

These activities include antitumor, antimicrobial, analgesic, and anticonvulsant effects. nih.gov The diverse biological profile of 2,7-naphthyridine derivatives is a primary driver for the ongoing synthesis of new analogues. nih.gov For instance, certain 2,7-naphthyridine derivatives have been investigated as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an enzyme relevant to various physiological processes.

The introduction of an oxo group to form a naphthyridinone can significantly influence the molecule's chemical properties and biological activity. The 2,7-naphthyridinone moiety serves as a key structural component in various bioactive compounds, making it a focal point of research aimed at discovering new therapeutic agents. nih.gov

Specific Research Context of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-

The specific compound, 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, is a naturally occurring bioactive alkaloid. nih.gov This compound, also known by the name Lophocladine A, was first isolated from the marine red alga Lophocladia sp. nih.gov

Research into its biological function has revealed that 4-Phenyl-2,7-naphthyridin-1-one exhibits antagonistic activity against δ-opioid receptors. nih.gov This finding places the compound in a significant context for neuropharmacological research, as δ-opioid receptor antagonists are investigated for their potential in various applications, including the treatment of depression and as potential immunomodulators. The synthesis of Lophocladine A and its analogues is an active area of research to further explore its therapeutic potential.

Table 2: Research Profile of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-

| Property | Detail | Source |

|---|---|---|

| Compound Name | 2,7-Naphthyridin-1(2H)-one, 4-phenyl- | N/A |

| Trivial Name | Lophocladine A | nih.gov |

| Natural Source | Marine red alga Lophocladia sp. | nih.gov |

| Reported Biological Activity | Antagonist of δ-opioid receptors | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

887705-27-3 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-phenyl-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C14H10N2O/c17-14-13-8-15-7-6-11(13)12(9-16-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

InChI Key |

JIWHQPVTDQXELV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

Synonyms |

lophocladine A |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,7 Naphthyridin 1 2h One, 4 Phenyl and Its Research Derivatives

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the core 2,7-naphthyridinone structure, often involving cyclization and condensation reactions as key steps.

Cyclization Reactions in Naphthyridinone Formation

Cyclization reactions are fundamental to forming the bicyclic naphthyridinone system. One notable approach involves the ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides. This method has been reported to produce benzo[c] mdpi.comacs.orgnaphthyridinones as the major product with high regioselectivity. acs.org While this specific example leads to a benzo-fused derivative, the underlying principle of cycloaddition is a powerful tool for constructing the core naphthyridinone ring system.

Another strategy involves the cyclization of appropriately substituted pyridine (B92270) precursors. For instance, treatment of cyanomethyl substituted pyridones with hydrobromic acid can induce cyclization to form the second ring of the naphthyridinone system.

Condensation Reactions for Naphthyridinone Precursors

Condensation reactions are crucial for assembling the precursors required for the subsequent cyclization to form the 2,7-naphthyridinone core. libretexts.org These reactions typically involve the combination of two molecules to form a larger molecule with the elimination of a small molecule, such as water. libretexts.org For example, the reaction of 4-aminonicotinonitrile with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of a bicyclic system with an amino group at the C4 position. mdpi.comnih.gov This amino group can then be further modified or replaced to introduce the desired phenyl substituent.

Similarly, the condensation of 3-aminopyridines with β-ketoesters, as seen in the Conrad-Limpach reaction, is a well-established method for preparing naphthyridin-4-ones, which are isomeric to the 1(2H)-one scaffold. mdpi.com While not a direct synthesis of the target compound, this highlights the versatility of condensation reactions in building the foundational pyridine ring that can be further elaborated into the desired 2,7-naphthyridinone structure. The choice of reactants in these condensation steps is critical as it dictates the initial substitution pattern of the resulting heterocyclic system.

Functionalization and Derivatization Techniques

Post-synthesis modification of the 2,7-naphthyridinone core is a common and efficient strategy for creating diverse libraries of compounds for research and drug discovery.

N-Arylation Strategies Utilizing Diaryliodonium Salts

A significant advancement in the functionalization of the 2,7-naphthyridinone scaffold is the use of diaryliodonium salts for N-arylation. This method allows for the efficient introduction of a phenyl group at the N2 position of the naphthyridinone ring. The reaction proceeds under mild conditions with short reaction times and generally provides high yields. researchgate.net This strategy has been successfully employed to synthesize various 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks with diverse substituents on the 2-phenyl group. researchgate.net The resulting chlorinated naphthyridinones serve as versatile intermediates for further derivatization. researchgate.net

Regioselective Substitutions on the 2,7-Naphthyridinone Core

Achieving regioselective substitution is crucial for establishing structure-activity relationships. The 2,7-naphthyridinone core offers several positions for substitution, and various methods have been developed to control the site of functionalization. For instance, the 8-chloro substituent introduced via N-arylation with diaryliodonium salts can be selectively displaced by various amines to introduce diversity at this position. researchgate.net

Other positions on the naphthyridinone ring can also be functionalized. For example, halogenation can introduce a handle for further cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups at specific positions. mdpi.com The choice of reaction conditions and protecting groups is critical to ensure the desired regioselectivity.

Construction of Combinatorial Libraries for Research Exploration

The synthetic strategies described above are highly amenable to the construction of combinatorial libraries. By systematically varying the starting materials and reagents in the condensation, cyclization, and functionalization steps, large numbers of diverse 2,7-naphthyridinone derivatives can be rapidly synthesized. For example, a combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones was constructed from the corresponding 8-chloro-naphthyridinones and a variety of substituted anilines. researchgate.net This approach allows for a broad exploration of the chemical space around the 2,7-naphthyridinone scaffold and is instrumental in identifying compounds with desired biological activities.

Reaction Mechanism Elucidation in Naphthyridinone Synthesis

The synthesis of the 2,7-naphthyridinone core structure often involves complex multi-step reactions, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and improving yields. One notable mechanism that has been employed in the synthesis of 2,7-naphthyridine (B1199556) derivatives is the Smiles rearrangement.

A key example involves the synthesis of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles. The process begins with 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, which, when treated with sodium hydroxide in ethanol, undergo a Smiles rearrangement to yield the final product in high yields nih.gov. The proposed mechanism for this intramolecular nucleophilic aromatic substitution is a critical step in forming the desired oxo-naphthyridine structure nih.gov.

Another mechanistic pathway involves the thermal rearrangement of precursors. For instance, in an attempt to synthesize 5-methoxy-2-(3-fluorophenyl)-1,8-naphthyridin-4(1H)-one, a thermal rearrangement in mineral oil at high temperatures (350 ± 5 °C) did not yield the expected product. Instead, it resulted in its demethylated analogue, 5-hydroxy-2-(3-fluorophenyl)-1,8-naphthyridin-4(1H)-one nih.gov. The presence of a hydroxy proton signal at a very low field (δ 15.47) in the NMR spectrum indicated the formation of a strong intramolecular hydrogen bond, confirming the structural change nih.gov.

The cyclization step is fundamental in forming the bicyclic naphthyridinone system. In the synthesis of 1,6-naphthyridin-2(1H)-ones, cyclization can be initiated from a preformed pyridine ring. For example, the condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine and ethanol leads to the formation of the 1,6-naphthyridin-2(1H)-one core nih.gov. Similarly, the reaction of 4-aminonicotinonitrile with diethyl malonate in the presence of sodium ethoxide affords a 4-amino-substituted 1,6-naphthyridin-2(1H)-one nih.gov. These reactions highlight the importance of appropriately substituted pyridine precursors for building the second ring of the naphthyridinone scaffold.

The table below summarizes key mechanistic insights from the synthesis of various naphthyridinone derivatives.

| Precursor(s) | Reagents/Conditions | Key Mechanistic Step | Product Class |

| 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivative | Sodium hydroxide, Ethanol | Smiles Rearrangement | 1-amino-3-oxo-2,7-naphthyridine nih.gov |

| 5-methoxy-2-(3-fluorophenyl)-1,8-naphthyridine precursor | Mineral oil, 350 ± 5 °C | Thermal Rearrangement & Demethylation | 5-hydroxy-2-(3-fluorophenyl)-1,8-naphthyridin-4(1H)-one nih.gov |

| 4-aminonicotinaldehyde, Malonamide | Piperidine, Ethanol | Condensation/Cyclization | 1,6-naphthyridin-2(1H)-one nih.gov |

| 4-aminonicotinonitrile, Diethyl malonate | Sodium ethoxide, Ethanol | Condensation/Cyclization | 4-amino-1,6-naphthyridin-2(1H)-one nih.gov |

Green Chemistry and Sustainable Synthesis Considerations in Naphthyridinone Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including naphthyridinones, to develop more environmentally benign and sustainable methodologies. thepharmajournal.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as shorter reaction times, higher yields, and simplified work-up procedures. researchgate.net A microwave-promoted method has been developed for the synthesis of 2,6-naphthyridine (B1209661) and its derivatives from 4-cyano-3-pyridylacetonitrile. This approach is described as easy, efficient, clean, and environmentally friendly, yielding products in excellent purity. researchgate.net The use of commercial microwave ovens makes this technology accessible and safe for both research and teaching laboratories researchgate.net.

Solvent selection is another critical aspect of green synthesis. The development of synthetic methods that use water as a solvent is highly desirable. A greener method for the synthesis of substituted 1,8-naphthyridines has been established using the Friedländer reaction with water as the solvent rsc.org. This method, starting from 2-aminonicotinaldehyde and various carbonyl compounds, proceeds in high yield, demonstrating the feasibility of aqueous synthesis for this class of compounds rsc.org. The use of water as a solvent and ionic liquids as catalysts has also been shown to be effective in the one-pot synthesis of other naphthyridine derivatives, reducing the reliance on volatile and often toxic organic solvents researchgate.net.

Solvent-free reactions represent another significant advancement in sustainable synthesis. A simple and efficient solvent-free procedure for the synthesis of 2H-pyrano[2,3-b]-1,8-naphthyridin-2-ones involves the cyclization of 2-chloro-3-formyl nih.govthepharmajournal.comnaphthyridines with acetic anhydride under microwave irradiation using a solid phase catalyst, anhydrous sodium acetate researchgate.net. This method completely eliminates the need for a reaction solvent, thereby minimizing waste and environmental impact.

The table below highlights several green chemistry approaches applied to the synthesis of naphthyridine derivatives.

| Green Chemistry Principle | Methodology | Starting Materials | Product Class | Key Advantages |

| Alternative Energy Source | Microwave Irradiation | 4-cyano-3-pyridylacetonitrile | 2,6-Naphthyridines | Rapid, efficient, clean, excellent yields. researchgate.net |

| Safer Solvents | Friedländer reaction in water | 2-Aminonicotinaldehyde, carbonyl compounds | Substituted 1,8-Naphthyridines | Environmentally benign, high yield. rsc.org |

| Solvent-Free Conditions | Microwave irradiation with solid catalyst | 2-chloro-3-formyl nih.govthepharmajournal.comnaphthyridines, acetic anhydride | 2H-pyrano[2,3-b]-1,8-naphthyridin-2-ones | Eliminates solvent waste, efficient. researchgate.net |

| Catalysis | Ionic liquid catalyst in water | Malononitrile dimer, aldehyde | Tetrahydro-1,6-naphthyridine derivatives | Reduced use of organic solvents, high yield. researchgate.net |

These examples underscore the growing importance of incorporating sustainable practices into the design and synthesis of complex heterocyclic molecules like 2,7-Naphthyridin-1(2H)-one, 4-phenyl- and its derivatives.

Structural Elucidation and Advanced Characterization Techniques in Chemical Research

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Structure

No crystallographic data, such as unit cell dimensions or atomic coordinates, could be located.

Advanced 2D NMR Techniques (e.g., HMBC, NOESY/DPFGSE-NOE) for Connectivity and Stereochemistry

No data on 2D NMR correlations is available in the searched literature.

Further research and publication in the field of synthetic and medicinal chemistry are required to provide the empirical data necessary for a comprehensive characterization of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- .

Computational and Theoretical Investigations of 2,7 Naphthyridin 1 2h One, 4 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic behavior of a compound, offering predictions of its structure, stability, and reactivity.

These calculations are also instrumental in determining the stability of the molecule by computing its total energy. Furthermore, DFT is employed to analyze the distribution of electron density, which is crucial for understanding the molecule's chemical behavior and its potential for intermolecular interactions. In studies of related compounds, DFT has been used to assess structural and spectral properties, providing a powerful technique for the characterization of novel organic compounds. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. rsc.org

In studies of 2,7-naphthyridine (B1199556) derivatives, FMO analysis has shown that modifications to the molecular structure can effectively tune the HOMO-LUMO energy gap. rsc.org A smaller energy gap generally correlates with higher chemical reactivity and is a key feature in the design of materials with specific electronic properties, such as those used in non-linear optics. rsc.org For 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, the HOMO is expected to be localized on the electron-rich regions of the molecule, while the LUMO would reside on the electron-deficient sites, indicating the likely locations for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Naphthyridinone System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; indicates the site of electron donation. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; indicates the site of electron acceptance. |

| HOMO-LUMO Gap | 4.4 | Energy difference; relates to molecular stability and reactivity. |

Note: This table is illustrative and based on general principles of FMO analysis for similar heterocyclic systems, as specific data for 2,7-Naphthyridin-1(2H)-one, 4-phenyl- is not available.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines donor-acceptor interactions, which are indicative of intramolecular charge transfer (ICT). These interactions occur when electrons are delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy associated with these interactions quantifies the extent of ICT.

For a molecule like 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, NBO analysis would likely reveal significant ICT from the electron-donating phenyl group and the lone pairs of the nitrogen and oxygen atoms to the electron-accepting regions of the naphthyridinone core. These charge transfer phenomena are crucial for understanding the molecule's electronic properties, reactivity, and its potential as a chromophore in optical applications.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electron-rich and electron-poor regions of a molecule. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, an MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atoms, highlighting these as sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings and the N-H group would exhibit a positive potential, making them potential sites for nucleophilic interactions. This visual representation of charge distribution is invaluable for predicting the molecule's reactivity and its ability to form non-covalent interactions with biological targets.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the interactions between a small molecule and a biological macromolecule, such as a protein or nucleic acid. These methods are central to modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity. This method is crucial for understanding the structural basis of a ligand's biological activity and for identifying key interactions that stabilize the ligand-receptor complex.

While specific docking studies for 2,7-Naphthyridin-1(2H)-one, 4-phenyl- are not detailed in the available literature, research on closely related 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives has demonstrated the utility of this approach. nih.gov In one such study, these derivatives were identified as potent inhibitors of c-Kit and VEGFR-2 kinases, which are important targets in cancer therapy. nih.gov Molecular docking experiments provided insights into the binding modes of these compounds within the active sites of these kinases. nih.gov The docking results revealed key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of these molecules. nih.gov

Table 2: Representative Molecular Docking Data for 2-Phenyl-2,7-naphthyridin-1(2H)-one Derivatives with Kinase Targets

| Compound Derivative | Target Kinase | Binding Score (kcal/mol) | Key Interacting Residues (Illustrative) |

| Derivative A | c-Kit | -9.5 | CYS673, GLU671, THR670 |

| Derivative B | VEGFR-2 | -8.8 | CYS919, ASP1046, GLU885 |

Note: This table is based on findings for 8-amino-substituted derivatives of the core scaffold and is intended to be illustrative of the types of interactions observed in molecular docking studies. nih.gov

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Dynamics in Research Models

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov In the context of drug discovery and molecular biology, MD simulations can provide profound insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that govern this association. numberanalytics.comiaanalysis.com

For a compound like 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, MD simulations would typically be employed to understand its interaction with a specific biological target, for instance, a receptor or enzyme. The simulation would begin with a docked pose of the compound within the binding site of the target protein. This system is then solvated in a water box with ions to mimic physiological conditions, and the forces between all atoms are calculated using a force field. youtube.com By solving Newton's equations of motion, the trajectory of each atom is tracked over a period of nanoseconds to microseconds.

The stability of the binding is often assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains in its binding pocket without significant deviation. fiveable.me Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.

While specific data for 2,7-Naphthyridin-1(2H)-one, 4-phenyl- is not available, a hypothetical summary of results from an MD simulation with a target protein is presented in the table below, based on typical findings for similar heterocyclic compounds. fiveable.me

| Parameter | Value/Observation | Significance in Research Models |

| Ligand RMSD | Plateauing at ~2.5 Å | Indicates stable binding of the compound in the active site. |

| Protein RMSD | Stable within 1.5 - 3.0 Å | Suggests the overall protein structure is not destabilized by ligand binding. |

| Key H-bonds | N-H of naphthyridinone with Asp128; Carbonyl oxygen with Lys75 | Highlights critical interactions for anchoring the ligand. |

| Key Hydrophobic Interactions | Phenyl ring with Phe234, Leu89, Val92 | Demonstrates the role of the phenyl substituent in binding. |

| Binding Free Energy (ΔG bind) | -45.5 kcal/mol | Predicts a strong and favorable binding affinity. |

Such detailed analyses from MD simulations are invaluable for the rational design of more potent and selective analogs of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. industrialchemistryconsulting.comwikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me

For a series of derivatives of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, a QSAR study would involve several key steps. First, a dataset of these compounds with their experimentally measured biological activities (e.g., IC₅₀ values) against a specific target would be compiled. nih.gov Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological or 3D features. ijsdr.org

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN), a mathematical model is built to correlate the descriptors with the observed biological activity. nih.govtandfonline.com The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. acs.org A statistically robust and predictive QSAR model can then be used to estimate the biological activity of new, untested derivatives of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-. nih.gov

While a specific QSAR model for 2,7-Naphthyridin-1(2H)-one, 4-phenyl- has not been published, the following table presents hypothetical statistical parameters for a 2D-QSAR model, based on studies of other kinase inhibitors and naphthyridine derivatives. tandfonline.comacs.org

| Statistical Parameter | Value | Interpretation |

| r² (squared correlation coefficient) | 0.85 | Indicates a good fit of the model to the training data, with 85% of the variance in activity explained by the model. |

| q² (cross-validated r²) | 0.75 | Demonstrates good internal predictive ability of the model. |

| Predicted r² (for external test set) | 0.81 | Shows strong predictive power for new compounds not used in model development. |

| F-test value | 85.3 | Indicates a statistically significant regression model. |

| Standard Error of Estimate (SEE) | 0.25 | Represents the average deviation of the predicted values from the observed values. |

QSAR models provide valuable insights into the structure-activity relationships, highlighting which molecular features are important for enhancing or diminishing the biological activity. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent at a particular position of the naphthyridine core leads to higher potency. This information is crucial for guiding the synthesis of new compounds with improved therapeutic potential in a research setting.

Exploration of Biological Activities in Research Models Non Clinical Focus

Enzyme and Kinase Inhibition Studies in Research Assays

Derivatives of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- have been synthesized and evaluated for their inhibitory effects against several key protein kinases involved in cell signaling pathways.

The 2,7-naphthyridone scaffold has been identified as a promising lead structure for developing inhibitors of c-Kit kinase. nih.govnih.gov In an effort to broaden the utility of this chemical class, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized. nih.govnih.gov Biological screening of these derivatives led to the identification of new, potent c-Kit kinase inhibitors. nih.govnih.gov

One particular derivative, compound 9k, demonstrated exceptional c-Kit inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 8.5 nM. nih.govnih.gov This potency was nearly 39 times greater than that of the initial lead compound 3 (IC₅₀ of 329.6 nM). nih.govnih.gov Molecular docking studies suggest that these compounds bind effectively within the kinase domain of c-Kit. nih.govnih.gov

Table 1: c-Kit Kinase Inhibition Data

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| 3 | Lead Compound | 329.6 nih.govnih.gov |

| 9k | 8-amino-substituted derivative | 8.5 nih.govnih.gov |

The same series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives was also assessed for activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another crucial kinase in angiogenesis. nih.govnih.gov This research identified the scaffold as a new lead structure for VEGFR-2 inhibitors. nih.govnih.gov

Two compounds from the series, 10l and 10r, showed significant VEGFR-2 inhibitory activity. nih.govnih.gov They recorded IC₅₀ values of 56.5 nM and 31.7 nM, respectively. nih.govnih.gov These values represent a 5- to 8.8-fold increase in potency compared to the parent lead compound 3, which had an IC₅₀ of 279.9 nM for VEGFR-2. nih.govnih.gov The binding interactions of these potent compounds with VEGFR-2 kinase were further explored through molecular docking experiments. nih.govnih.gov

Table 2: VEGFR-2 Kinase Inhibition Data

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| 3 | Lead Compound | 279.9 nih.govnih.gov |

| 10l | 8-amino-substituted derivative | 56.5 nih.govnih.gov |

| 10r | 8-amino-substituted derivative | 31.7 nih.govnih.gov |

The 2,7-naphthyridone structure was initially proposed by researchers as a novel lead for inhibitors of the MET kinase. nih.gov Subsequent research focused on creating a library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one compounds to explore inhibition of both MET and AXL kinases. nih.gov This work led to the discovery of new inhibitors based on this scaffold. nih.gov

Importantly, certain derivatives demonstrated selective inhibition. nih.gov Compound 17c was an effective and selective inhibitor of MET kinase with an IC₅₀ of 13.8 nM. nih.gov Meanwhile, compounds 17e and 17i were found to be efficient and selective inhibitors of AXL kinase, with IC₅₀ values of 17.2 nM and 31.8 nM, respectively. nih.gov This selectivity was noted as an advantage over existing multi-kinase inhibitors like cabozantinib. nih.gov

Table 3: MET and AXL Kinase Inhibition Data

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 17c | MET | 13.8 nih.gov |

| 17e | AXL | 17.2 nih.gov |

| 17i | AXL | 31.8 nih.gov |

Currently, there is no publicly available research specifically investigating the inhibitory activity of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- or its direct derivatives against the mammalian target of rapamycin (B549165) (mTOR). While related naphthyridinone compounds, such as benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivatives, have been explored as mTOR inhibitors, this line of inquiry has not been extended to the 2,7-naphthyridin-1(2H)-one, 4-phenyl- scaffold in published studies. nih.gov

The primary focus for the 2,7-Naphthyridin-1(2H)-one, 4-phenyl- scaffold has been on c-Kit, VEGFR-2, MET, and AXL kinases. nih.govnih.govnih.gov The initial interest in this scaffold stemmed from its potential as a MET kinase inhibitor before its application was broadened to target c-Kit and VEGFR-2. nih.govnih.gov While other naphthyridine-containing compounds have been studied for their effects on a wide range of kinases such as PI3K, CDK4, and FGFR, these studies utilize different core structures and are not directly applicable to the 2,7-Naphthyridin-1(2H)-one, 4-phenyl- framework. nih.govnih.govacs.org

Antimicrobial Research Applications

Despite the broad spectrum of biological activities associated with various functional derivatives of naphthyridines, including the well-known antibacterial agent Gemifloxacin, there is a lack of specific research into the antimicrobial properties of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-. nih.gov Published scientific literature to date has not reported any investigations into its potential antibacterial or antifungal activities.

Antibacterial Activity in vitro Research Models

While direct studies on the antibacterial properties of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- are not extensively documented, research on related naphthyridine and pyridinium (B92312) compounds provides insights into the potential of this chemical class. For instance, a study on 4-phenyl-1-(2-phenylallyl)pyridinium bromide , a compound with a shared phenyl-substituted heterocyclic core, demonstrated notable in vitro antibacterial activity. nih.gov This compound was tested against a panel of Gram-positive and Gram-negative bacteria using the disk diffusion method.

The research indicated that Staphylococcus aureus was particularly susceptible, showing a significant zone of inhibition of 21.99 ± 0.03 mm. nih.gov In contrast, Escherichia coli exhibited much lower susceptibility with a zone of inhibition of 8.97 ± 0.06 mm. nih.gov The minimum inhibitory concentration (MIC) for 90% of S. aureus was found to be ≤20 μg/ml, a concentration that compared favorably with standard antibiotics like phenoxymethylpenicillin, cloxacillin, erythromycin, and vancomycin, which all showed MIC values at ≤100 μg/ml. nih.gov The study highlighted the potential of the 4-phenyl-substituted pyridinium structure as a foundation for developing new antibacterial agents, particularly against medically important pathogens like S. aureus. nih.govnih.gov

Table 1: In vitro Antibacterial Activity of a Related Pyridinium Compound

| Bacterial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 21.99 ± 0.03 |

| Escherichia coli | Gram-negative | 8.97 ± 0.06 |

| Streptococcus sp. | Gram-positive | No inhibition |

| Bacillus subtilis | Gram-positive | No inhibition |

Antifungal Activity in vitro Research Models

The antifungal potential of the broader naphthyridine family has been a subject of scientific inquiry. While specific data on 2,7-Naphthyridin-1(2H)-one, 4-phenyl- is sparse, studies on related structures offer valuable insights. For example, 3-Methoxysampangine , a naphtho[1,2,3-ij] nih.govplos.orgnaphthyridine derivative, has shown significant in vitro antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with its efficacy reported to be better than the standard antifungal agent amphotericin B. nih.gov

Another related area of research involves hydrazine-based compounds. A novel antifungal agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine , demonstrated broad-spectrum activity with minimum inhibitory concentrations against pathogenic fungi ranging from 0.0625 to 4 μg/ml in vitro. nih.gov This compound was also shown to inhibit biofilm formation in C. albicans and exhibited fungicidal activity. nih.gov These findings underscore the potential of phenyl-substituted heterocyclic compounds in the development of new antifungal therapies.

Mechanistic Studies of Antimicrobial Action in Research Models (e.g., DNA binding interactions)

The mechanism of action for many antimicrobial agents involves interaction with microbial DNA. nih.gov While the specific mechanism for 2,7-Naphthyridin-1(2H)-one, 4-phenyl- has not been elucidated, the DNA binding properties of other antimicrobial compounds provide a potential framework for its action. For instance, antibiotics like ciprofloxacin (B1669076) are known to inhibit bacterial topoisomerase II, an enzyme crucial for DNA replication. nih.gov Other compounds, such as tetracycline, can intercalate with DNA, disrupting cellular processes. nih.gov

Research on (4-phenyl-1, 3-thiazol-2-yl) hydrazine revealed that its antifungal activity is linked to the induction of reactive oxygen species (ROS) in C. albicans. nih.gov This increase in ROS leads to significant DNA damage, which plays a critical role in the compound's fungicidal effects. nih.gov The addition of ROS scavengers was found to reduce the antifungal activity of the compound, further supporting this mechanism. nih.gov This suggests that the antimicrobial action of phenyl-substituted heterocyclic compounds may involve multiple pathways, including the disruption of DNA integrity through oxidative stress.

Antitumor and Cytotoxic Research in Cell Line Models

The cytotoxic potential of naphthyridine derivatives against various cancer cell lines has been an active area of investigation, pointing to the therapeutic possibilities of this chemical family.

In vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., NCI-H460, neuro-2a, MDA-MB-435, HeLa)

A closely related compound, 1-amino-4-phenyl-2,7-naphthyridine , has demonstrated cytotoxic activity against human lung tumor and breast cancer cell lines. nih.gov This finding suggests that the 4-phenyl-2,7-naphthyridine scaffold is a promising starting point for the development of novel antitumor agents. While specific data on the cytotoxicity of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- against cell lines such as NCI-H460, neuro-2a, MDA-MB-435, and HeLa is not yet available in the public domain, the activity of its amino-substituted analog warrants further investigation into its potential anticancer effects.

Investigation of Mechanisms of Action in Cellular Research Models (e.g., NMDA receptor affinity, DNA fragmentation)

The mechanisms through which naphthyridine derivatives exert their cytotoxic effects are a subject of ongoing research. One identified biological target for a related compound is the δ-opioid receptor. 4-Phenyl-2,7-naphthyridin-1-one was found to exhibit antagonistic activity against these receptors. nih.gov

While direct evidence for the interaction of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- with the NMDA receptor is not established, the general pharmacophore for certain NMDA receptor antagonists includes two aromatic rings separated by a linker with a basic nitrogen. nih.gov This structural similarity suggests a potential, though unconfirmed, avenue for investigation.

Furthermore, the induction of DNA fragmentation is a known mechanism of action for some anticancer agents. As discussed in the context of antimicrobial activity, related compounds can induce DNA damage, a process that could also contribute to cytotoxicity in cancer cells. nih.gov

Anti-inflammatory Research Activities in vitro/in vivo Research Models

The anti-inflammatory potential of various heterocyclic compounds has been explored in numerous studies. While direct research on the anti-inflammatory properties of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- is limited, studies on other classes of compounds provide a basis for potential investigation. For example, derivatives of 1,4-naphthoquinone have been shown to inhibit inflammation in RAW 264.7 macrophage cells by blocking P2X7 purinergic receptors. nih.gov These compounds were found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Additionally, extracts from plants like Neouvaria foetida, containing compounds such as 17-O-acetylacuminolide , have demonstrated anti-inflammatory effects both in vitro and in vivo by inhibiting cytokines and NF-κB translocation. plos.org These examples highlight the diverse mechanisms through which chemical compounds can exert anti-inflammatory effects, suggesting that the 2,7-naphthyridine (B1199556) scaffold may also possess such properties, which would require dedicated future research to confirm.

Emerging Biological Research Applications and Phenotypic Screening

The dual activity of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- as both a δ-opioid receptor antagonist and an NMDA receptor ligand suggests potential for its use as a research tool in neuropharmacology. These two receptor systems are intricately involved in a variety of physiological and pathological processes, including pain perception, learning and memory, and neurodegenerative diseases. As such, compounds that can modulate both systems may offer unique avenues for investigation.

To date, there are no specific published studies detailing the use of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- in phenotypic screening campaigns. However, the broader class of marine alkaloids and naphthyridine derivatives are frequently included in compound libraries for such screens. acs.orgnih.govresearchgate.net These screens can utilize a wide array of assays, including high-content imaging, cell viability, and reporter gene assays, to identify compounds that induce a desired phenotypic change.

Given its demonstrated bioactivity and unique chemical scaffold, 2,7-Naphthyridin-1(2H)-one, 4-phenyl- represents a candidate for inclusion in future phenotypic screening libraries. Such an approach could potentially identify novel therapeutic applications for this compound or its derivatives in areas not immediately suggested by its known receptor targets. For instance, a phenotypic screen focused on neuronal development, synaptic plasticity, or models of neuroinflammation could reveal previously uncharacterized activities. The lack of cytotoxicity at the concentrations tested is also a favorable characteristic for its potential use in cell-based screening assays.

The table below outlines potential phenotypic screening applications for 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, based on its known biological activities and the general utility of this screening paradigm. It is important to note that this represents a forward-looking perspective, as specific data from such screens involving this compound are not currently available in the public domain.

| Potential Phenotypic Screen | Rationale | Potential Readouts |

| Neurite Outgrowth Assays | Modulation of neuronal signaling pathways (NMDA receptor activity) | Changes in neurite length, branching, and complexity |

| Synaptic Plasticity Models | Involvement of NMDA and opioid receptors in synaptic function | Alterations in long-term potentiation (LTP) or long-term depression (LTD) |

| Neuroinflammation Models | Potential for crosstalk between neuronal receptors and inflammatory pathways | Changes in cytokine production, microglial activation, or neuronal viability |

| Pain Behavior Models | Known activity at δ-opioid receptors, which are involved in pain modulation | Alterations in response to noxious stimuli in cellular or animal models |

Future Directions and Research Perspectives

Development of Novel and More Efficient Synthetic Routes for Targeted Derivatives

The synthesis of naphthyridinone cores can be approached in several ways, often by constructing one of the pyridine (B92270) rings onto a pre-existing pyridine or pyridone. mdpi.comnih.gov For 2,7-Naphthyridin-1(2H)-one, 4-phenyl-, future synthetic research should focus on developing methodologies that are not only efficient but also highly adaptable for creating a diverse library of analogues.

Key areas for development include:

Convergent Synthetic Strategies: Designing multi-component reactions where the phenyl group and other substituents can be introduced in the final steps, allowing for rapid diversification.

Catalyst Optimization: Exploring novel transition-metal catalysts or organocatalysts to improve yields, reduce reaction times, and enhance regioselectivity, particularly for functionalizing the naphthyridinone core. researchgate.net

Green Chemistry Approaches: Implementing more environmentally benign solvents and reaction conditions to make the synthesis more sustainable and scalable.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Rapid library synthesis, atom economy | Identification of compatible starting materials and catalysts |

| Late-stage Functionalization | Efficient diversification of the core structure | Development of selective C-H activation methods |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reactor design and reaction parameters |

Application of Advanced Spectroscopic Techniques for Dynamic Structural Insights

While standard spectroscopic methods like NMR and mass spectrometry are essential for initial characterization, advanced techniques can provide deeper insights into the dynamic behavior and interactions of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-. arxiv.orgnih.gov

Future spectroscopic studies should involve:

2D and 3D NMR Techniques: Employing techniques such as NOESY and ROESY to elucidate the three-dimensional structure in solution and to study its conformational dynamics.

Time-Resolved Spectroscopy: Using techniques like transient absorption spectroscopy to investigate the excited-state properties of the molecule, which is crucial if it is to be developed as a fluorescent probe or photosensitizer.

Vibrational Spectroscopy: Applying advanced infrared (IR) and Raman spectroscopy to study intermolecular interactions, such as hydrogen bonding with biological targets. nih.gov

Deepening Theoretical Understanding of Structure-Activity Relationships

Computational chemistry and molecular modeling are indispensable tools for understanding how the structure of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- relates to its biological activity. oncodesign-services.com By building robust theoretical models, the design of more potent and selective analogues can be significantly accelerated.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to identify the key steric and electronic features of the molecule that are critical for its biological activity. nih.gov

Molecular Docking and Dynamics Simulations: Performing docking studies to predict the binding modes of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- within the active sites of various biological targets. rsc.org Subsequent molecular dynamics simulations can then be used to assess the stability of these binding modes and to understand the dynamic nature of the ligand-receptor interactions. frontiersin.org

Expansion of Biological Target Identification and Validation in Diverse Research Paradigms

The naphthyridine nucleus is known to interact with a variety of biological targets, including enzymes like topoisomerase II and kinases, as well as microtubules. nih.govnih.gov A critical future direction is to systematically identify and validate the specific biological targets of 2,7-Naphthyridin-1(2H)-one, 4-phenyl-.

Strategies for target identification and validation include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates. youtube.com

Photo-affinity Labeling: Introducing a photo-reactive group onto the molecule to allow for covalent cross-linking to its biological target upon UV irradiation. youtube.com

Computational Target Prediction: Utilizing in silico methods to screen the compound against databases of known protein structures to predict potential binding targets.

| Potential Biological Target Class | Rationale based on Naphthyridine Core |

| Kinases | Many kinase inhibitors possess heterocyclic scaffolds. nih.gov |

| Topoisomerases | Naphthyridines have shown topoisomerase II inhibitory activity. nih.gov |

| Microtubules | Some naphthyridine derivatives exhibit antimitotic effects by interacting with microtubules. nih.gov |

| G-protein coupled receptors (GPCRs) | The rigid, aromatic structure could fit into GPCR binding pockets. |

Rational Design and Synthesis of Next-Generation Naphthyridinone Analogues for Specific Research Applications

Building upon the knowledge gained from the aforementioned research areas, the rational design and synthesis of next-generation analogues of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- can be undertaken. researchgate.netrsc.org These analogues can be tailored for specific research applications, such as highly potent and selective enzyme inhibitors or fluorescent probes for cellular imaging.

Key considerations for analogue design include:

Q & A

Q. What are the primary synthetic routes for 4-phenyl-2,7-naphthyridin-1(2H)-one, and how do reaction conditions influence yield?

The synthesis of 4-phenyl-2,7-naphthyridin-1(2H)-one typically involves cyclization reactions. For example, 4-styrylpyridine-3-carboxamide undergoes cyclization using P₂O₅/H₃PO₄ under heat to yield 3-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one, which is dehydrogenated with Pd/C in p-cymene to form the final product (91% yield) . Alternative routes include halogenation (e.g., POBr₃ at 140°C or POCl₃ at 130°C) of the parent naphthyridinone core . Key factors affecting yield include temperature control, catalyst selection, and purification methods (e.g., recrystallization vs. chromatography).

Q. What spectroscopic and crystallographic methods are used to characterize the structure of 4-phenyl-2,7-naphthyridin-1(2H)-one?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Bond angles (e.g., C16–C15–C14 = 121.0°) and hydrogen-bonding interactions (e.g., O11–H11C···O22, 2.02 Å) provide precise spatial arrangements . Complementary techniques include:

Q. What natural sources or biologically relevant contexts have been reported for this compound?

4-Phenyl-2,7-naphthyridin-1(2H)-one (lophocladine A) was isolated from the red alga Lophocladia sp., suggesting a potential ecological or biosynthetic role in marine organisms . Its structural similarity to jasminine and other naphthyridine alkaloids hints at evolutionary conservation in bioactive small molecules .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., halogens, phenyl groups) influence the reactivity of the naphthyridinone core?

Substituents at the 4-position (e.g., phenyl, iodine) significantly alter reactivity. For example:

- Iodine : Enhances electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature, enabling Suzuki-Miyaura cross-coupling reactions .

- Phenyl groups : Stabilize the naphthyridinone core via π-π stacking, as seen in cyclization reactions requiring reflux conditions (e.g., MeOH/KOH at 50°C) .

A comparative table of substituent effects:

| Substituent | Position | Reactivity Impact | Example Reaction |

|---|---|---|---|

| Phenyl | 4 | Stabilizes core | Cyclization (90% yield) |

| Iodine | 4 | Facilitates EAS | Cross-coupling |

| Chlorine | 6 | Increases polarity | Nucleophilic substitution |

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. lack of cytotoxicity) be resolved experimentally?

Discrepancies often arise from assay conditions or target specificity. For example:

- Enzyme inhibition : 6-Chloro-4-iodo-2,7-naphthyridin-1(2H)-one shows MEK inhibition in patent claims , but conflicting cytotoxicity data may stem from cell-line variability .

- Methodology : Use orthogonal assays (e.g., SPR for binding affinity, kinase profiling panels) and standardized IC₅₀ protocols to validate results .

Q. What are the optimal conditions for late-stage functionalization of the naphthyridinone scaffold to introduce diverse pharmacophores?

Late-stage modifications require tailored conditions:

- Buchwald-Hartwig amination : Use Pd catalysts (e.g., XPhos Pd G3) in toluene at 100°C for introducing aryl amines .

- Photoredox catalysis : For C–H functionalization, employ Ir(ppy)₃ under blue LED light .

Critical parameters include solvent polarity, temperature, and protecting group strategies (e.g., Boc for amine intermediates) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and regioselectivity of derivatives?

Density functional theory (DFT) calculations optimize transition states for regioselective reactions (e.g., iodination at C4 vs. C6) . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like MEK kinases, correlating binding scores with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.